![molecular formula C12H9BrClNO2 B5707352 5-bromo-2-chloro-N-(2-furylmethyl)benzamide](/img/structure/B5707352.png)
5-bromo-2-chloro-N-(2-furylmethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is also known as BCFB. It has a molecular weight of 326.63 g/mol and a chemical formula of C14H10BrClNO2.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-furylmethyl)benzamide involves the inhibition of protein kinase C, which is an enzyme that plays a crucial role in cell signaling pathways. By inhibiting this enzyme, the compound can disrupt various cellular processes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-(2-furylmethyl)benzamide can induce apoptosis, which is a process of programmed cell death. This compound has also been found to exhibit anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-chloro-N-(2-furylmethyl)benzamide in lab experiments is its high potency and specificity towards protein kinase C. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the research on 5-bromo-2-chloro-N-(2-furylmethyl)benzamide. One of the potential areas of research is the development of new analogs of this compound that exhibit higher potency and specificity towards protein kinase C. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(2-furylmethyl)benzamide is a chemical compound that has shown promising results in various scientific fields. Its potential applications in the treatment of cancer and other diseases make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-(2-furylmethyl)benzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification.
Scientific Research Applications
5-bromo-2-chloro-N-(2-furylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit inhibitory effects on various enzymes such as protein kinase C, which makes it a potential candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
5-bromo-2-chloro-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISGBBDNDOHZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(furan-2-ylmethyl)benzamide |
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